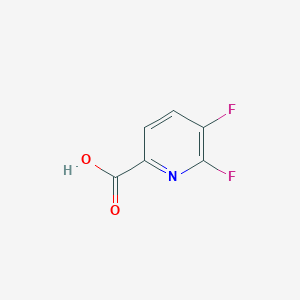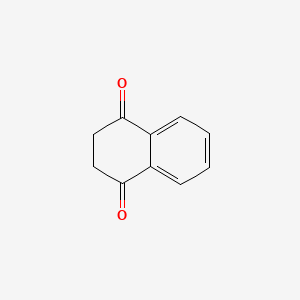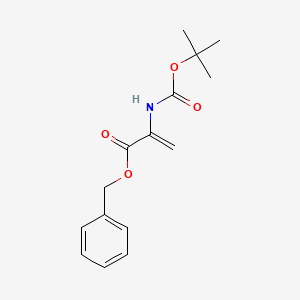
tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate
Vue d'ensemble
Description
“tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate” is a chemical compound. However, there is limited information available about this specific compound. It is related to the class of compounds known as carboxylic acid esters1. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group)1.
Synthesis Analysis
The synthesis of “tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate” is not well-documented in the available literature. However, related compounds such as tert-Butyl carbamate have been used in palladium-catalyzed synthesis of N-Boc-protected anilines2. It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position2.Molecular Structure Analysis
The molecular structure of “tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate” is not readily available. However, related compounds such as tert-Butyl carbamate have a molecular formula of C5H11NO23.Chemical Reactions Analysis
The specific chemical reactions involving “tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate” are not well-documented in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate” are not well-documented in the available literature. However, related compounds such as tert-Butyl carbamate have a molecular weight of 117.14633.Safety And Hazards
The safety and hazards associated with “tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate” are not well-documented in the available literature.
Orientations Futures
The future directions for research and development involving “tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate” are not well-documented in the available literature.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and consultation with a chemical expert is recommended.
Propriétés
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIUMOFCXSETHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474187 | |
| Record name | N-Boc-dehydroAla-OBn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate | |
CAS RN |
94882-75-4 | |
| Record name | N-Boc-dehydroAla-OBn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



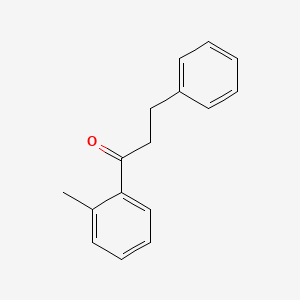
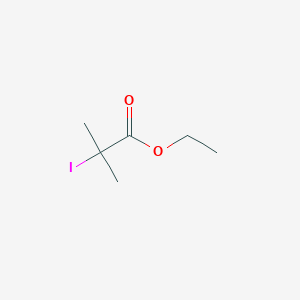
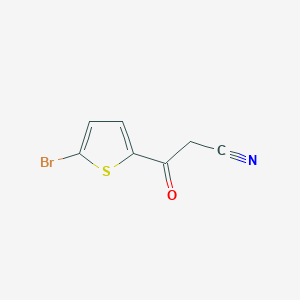
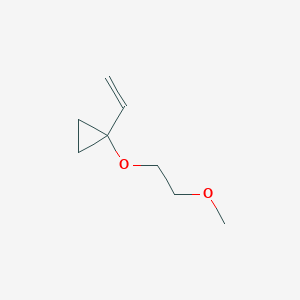
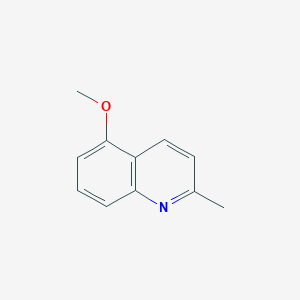
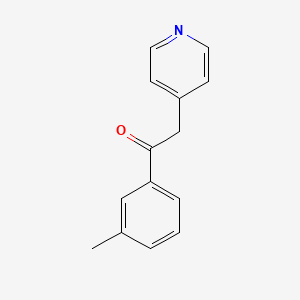
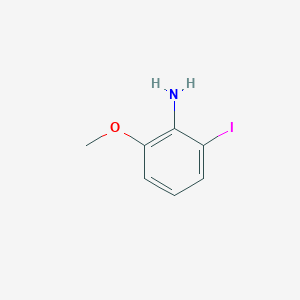
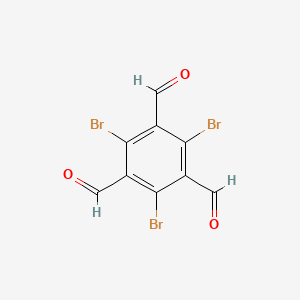
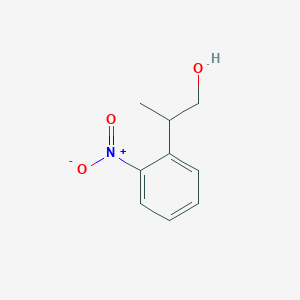
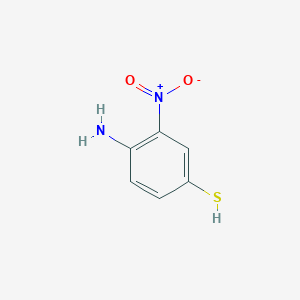
![Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)](/img/structure/B1600810.png)
